(2S)-4-Amino-2-ammonio-4-oxobutanoate (2S)-4-Amino-2-ammonio-4-oxobutanoate Asparagine is a non-essential amino acid in humans, Asparagine is a beta-amido derivative of aspartic acid and plays an important role in the biosynthesis of glycoproteins and other proteins. A metabolic precursor to aspartate, Asparagine is a nontoxic carrier of residual ammonia to be eliminated from the body. Asparagine acts as diuretic. (NCI04)
L-Asparagine, also known as Asn or aspartamic acid, belongs to the class of organic compounds known as asparagine and derivatives. Asparagine and derivatives are compounds containing asparagine or a derivative thereof resulting from reaction of asparagine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Asparagine is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. L-Asparagine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Asparagine has been found throughout all human tissues, and has also been detected in most biofluids, including urine, sweat, cerebrospinal fluid, and breast milk. Within the cell, L-asparagine is primarily located in the cytoplasm and mitochondria. L-Asparagine exists in all eukaryotes, ranging from yeast to humans. L-Asparagine participates in a number of enzymatic reactions. In particular, L-Asparagine can be converted into L-aspartic acid through its interaction with the enzyme isoaspartyl peptidase/l-asparaginase. Furthermore, L-Asparagine and L-glutamic acid can be biosynthesized from L-aspartic acid and L-glutamine through its interaction with the enzyme asparagine synthetase [glutamine-hydrolyzing]. Furthermore, L-Asparagine and L-glutamic acid can be biosynthesized from L-aspartic acid and L-glutamine; which is catalyzed by the enzyme asparagine synthetase [glutamine-hydrolyzing]. Finally, L-Asparagine can be converted into L-aspartic acid through the action of the enzyme isoaspartyl peptidase/l-asparaginase. In humans, L-asparagine is involved in the clarithromycin action pathway, the doxycycline action pathway, the azithromycin action pathway, and the streptomycin action pathway. L-Asparagine is also involved in a few metabolic disorders, which include the hypoacetylaspartia pathway, the ammonia recycling pathway, and the canavan disease pathway. L-Asparagine is a potentially toxic compound.
L-asparagine is an optically active form of asparagine having L-configuration. It has a role as a nutraceutical, a micronutrient, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a plant metabolite. It is an aspartate family amino acid, a proteinogenic amino acid, an asparagine and a L-alpha-amino acid. It is a conjugate base of a L-asparaginium. It is a conjugate acid of a L-asparaginate. It is an enantiomer of a D-asparagine. It is a tautomer of a L-asparagine zwitterion.
Brand Name: Vulcanchem
CAS No.: 70-47-3
VCID: VC0519547
InChI: InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1
SMILES: C(C(C(=O)[O-])[NH3+])C(=O)N
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol

(2S)-4-Amino-2-ammonio-4-oxobutanoate

CAS No.: 70-47-3

Inhibitors

VCID: VC0519547

Molecular Formula: C4H8N2O3

Molecular Weight: 132.12 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S)-4-Amino-2-ammonio-4-oxobutanoate - 70-47-3

CAS No. 70-47-3
Product Name (2S)-4-Amino-2-ammonio-4-oxobutanoate
Molecular Formula C4H8N2O3
Molecular Weight 132.12 g/mol
IUPAC Name (2S)-4-amino-2-azaniumyl-4-oxobutanoate
Standard InChI InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1
Standard InChIKey DCXYFEDJOCDNAF-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)[O-])[NH3+])C(=O)N
SMILES C(C(C(=O)[O-])[NH3+])C(=O)N
Canonical SMILES C(C(C(=O)[O-])[NH3+])C(=O)N
Appearance Solid powder
Colorform Orthorhombic bisphenoidal crystals
Density 1.543 g/cu cm at 15/4 °C
Melting Point 234-235 °C
Mp 226-227 dec. (slow heat)
234-235°C
Physical Description DryPowder
Solid
Description Asparagine is a non-essential amino acid in humans, Asparagine is a beta-amido derivative of aspartic acid and plays an important role in the biosynthesis of glycoproteins and other proteins. A metabolic precursor to aspartate, Asparagine is a nontoxic carrier of residual ammonia to be eliminated from the body. Asparagine acts as diuretic. (NCI04)
L-Asparagine, also known as Asn or aspartamic acid, belongs to the class of organic compounds known as asparagine and derivatives. Asparagine and derivatives are compounds containing asparagine or a derivative thereof resulting from reaction of asparagine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Asparagine is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. L-Asparagine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Asparagine has been found throughout all human tissues, and has also been detected in most biofluids, including urine, sweat, cerebrospinal fluid, and breast milk. Within the cell, L-asparagine is primarily located in the cytoplasm and mitochondria. L-Asparagine exists in all eukaryotes, ranging from yeast to humans. L-Asparagine participates in a number of enzymatic reactions. In particular, L-Asparagine can be converted into L-aspartic acid through its interaction with the enzyme isoaspartyl peptidase/l-asparaginase. Furthermore, L-Asparagine and L-glutamic acid can be biosynthesized from L-aspartic acid and L-glutamine through its interaction with the enzyme asparagine synthetase [glutamine-hydrolyzing]. Furthermore, L-Asparagine and L-glutamic acid can be biosynthesized from L-aspartic acid and L-glutamine; which is catalyzed by the enzyme asparagine synthetase [glutamine-hydrolyzing]. Finally, L-Asparagine can be converted into L-aspartic acid through the action of the enzyme isoaspartyl peptidase/l-asparaginase. In humans, L-asparagine is involved in the clarithromycin action pathway, the doxycycline action pathway, the azithromycin action pathway, and the streptomycin action pathway. L-Asparagine is also involved in a few metabolic disorders, which include the hypoacetylaspartia pathway, the ammonia recycling pathway, and the canavan disease pathway. L-Asparagine is a potentially toxic compound.
L-asparagine is an optically active form of asparagine having L-configuration. It has a role as a nutraceutical, a micronutrient, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a plant metabolite. It is an aspartate family amino acid, a proteinogenic amino acid, an asparagine and a L-alpha-amino acid. It is a conjugate base of a L-asparaginium. It is a conjugate acid of a L-asparaginate. It is an enantiomer of a D-asparagine. It is a tautomer of a L-asparagine zwitterion.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 29400 mg/L (at 25 °C)
29.4 mg/mL at 25 °C
Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Asparagine; Altheine; Agedoite; L-Asparagine; NSC 82391; NSC-82391; NSC82391;
Vapor Pressure 4.8X10-8 mm Hg at 25 °C (est)
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PubChem Compound 6992089
Last Modified Nov 12 2021
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